molecular formula C21H28N2O3S B245712 Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether

Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether

Cat. No. B245712
M. Wt: 388.5 g/mol
InChI Key: QLTLCLZFACHOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether, also known as EPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether has also been shown to activate certain receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain sensation.
Biochemical and Physiological Effects:
Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether has been found to have various biochemical and physiological effects, depending on the context of its use. In vitro studies have shown that Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether has also been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether has been shown to have antioxidant and neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether in lab experiments is its relatively low toxicity compared to other compounds with similar properties. Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether has been found to have a high therapeutic index, meaning that it has a wide margin of safety between its therapeutic and toxic doses. However, one limitation of using Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental contexts.

Future Directions

There are several potential future directions for research on Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether. One area of interest is the development of Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the exploration of Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether's potential as an anticancer agent, particularly in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether and its effects on various signaling pathways in cells.

Synthesis Methods

Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether can be synthesized through a series of chemical reactions, starting with the reaction of mesitylene with chlorosulfonic acid to form mesitylsulfonyl chloride. This intermediate product is then reacted with 4-piperazineethanol, followed by the addition of 2-bromoanisole and sodium ethoxide to produce Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether.

Scientific Research Applications

Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether has been found to have potential applications in various fields of scientific research, including neuroscience, pharmacology, and cancer research. In neuroscience, Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In pharmacology, Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new painkillers. In cancer research, Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether has been shown to have cytotoxic effects on cancer cells, suggesting its potential as an anticancer agent.

properties

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C21H28N2O3S/c1-5-26-20-9-7-6-8-19(20)22-10-12-23(13-11-22)27(24,25)21-17(3)14-16(2)15-18(21)4/h6-9,14-15H,5,10-13H2,1-4H3

InChI Key

QLTLCLZFACHOOV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C

Origin of Product

United States

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